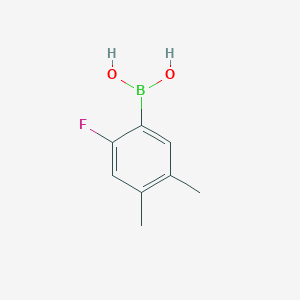

(2-Fluoro-4,5-dimethylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-fluoro-4,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHOANSNSRDDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726038 | |

| Record name | (2-Fluoro-4,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125394-25-3 | |

| Record name | (2-Fluoro-4,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4,5 Dimethylphenyl Boronic Acid

Classical Organometallic Approaches

Classical organometallic strategies, which involve the formation of a carbon-metal bond prior to the introduction of the boron moiety, remain fundamental in the synthesis of arylboronic acids.

Lithiation-Borylation Sequences

The lithiation-borylation sequence is a powerful method for the regioselective synthesis of arylboronic acids. nih.gov This approach typically involves the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a boron electrophile.

Table 1: Representative Lithiation-Borylation Reaction

| Step | Reagent | Solvent | Temperature (°C) | Purpose |

|---|---|---|---|---|

| Lithiation | n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) | -78 | Directed ortho-deprotonation |

| Borylation | Triisopropyl borate (B1201080) | Tetrahydrofuran (THF) | -78 to 25 | Formation of boronate ester |

Grignard Reagent Mediated Borylation

The use of Grignard reagents provides another classical route to arylboronic acids. sigmaaldrich.com This method begins with an aryl halide, such as 1-bromo-2-fluoro-4,5-dimethylbenzene, which is reacted with magnesium metal in an ethereal solvent like THF or diethyl ether to form the corresponding Grignard reagent, (2-fluoro-4,5-dimethylphenyl)magnesium bromide. google.com

This organomagnesium compound is then reacted with a boron-containing electrophile. Similar to the lithiation route, trialkyl borates are common reagents for this step. researchgate.net The reaction proceeds at low temperatures to avoid side reactions. An acidic workup is required to hydrolyze the intermediate and furnish the desired boronic acid. google.com The success of this method is contingent on the successful formation of the Grignard reagent, which can sometimes be challenging with less reactive aryl halides. rsc.org

Transition-Metal-Catalyzed C-H Borylation

Transition-metal catalysis has emerged as a state-of-the-art method for the direct functionalization of C-H bonds, offering a more atom-economical approach to boronic acid synthesis by avoiding the pre-functionalization required in classical methods. escholarship.org

Iridium-Catalyzed Direct Borylation of Aromatic C-H Bonds

Iridium-catalyzed C-H borylation is a highly effective method for the direct conversion of aromatic C-H bonds to C-B bonds. core.ac.uk Using 1-fluoro-3,4-dimethylbenzene as the substrate, an iridium catalyst, typically generated in situ from a precursor like [Ir(OMe)COD]₂ and a bipyridine-based ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy), can catalyze the reaction with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

The regioselectivity of this reaction is primarily governed by steric factors, with borylation occurring at the least hindered C-H position. For 1-fluoro-3,4-dimethylbenzene, the C-H bond at the C2 position (ortho to the fluorine) is sterically accessible. While fluorine can exert electronic effects, the steric environment often dominates in iridium catalysis, making this a viable, though potentially less selective, route compared to ortho-lithiation. researchgate.net Theoretical studies suggest the involvement of an unusual iridium(V) intermediate in the catalytic cycle. nih.gov

Table 2: Typical Conditions for Iridium-Catalyzed Borylation

| Component | Example | Role |

|---|---|---|

| Iridium Precursor | [Ir(OMe)COD]₂ | Catalyst Source |

| Ligand | 4,4′-di-tert-butyl-2,2′-bipyridine | Stabilizes catalyst, influences selectivity |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Borylating agent |

| Substrate | 1-fluoro-3,4-dimethylbenzene | Starting material |

Palladium-Catalyzed C-H Activation for Boronic Acid Formation

Palladium catalysis is a versatile tool for C-B bond formation, most notably through the Miyaura borylation, which couples an aryl halide with a diboron reagent. nih.gov This method provides a direct route to boronate esters from aryl chlorides or bromides. organic-chemistry.org Starting with 1-bromo-2-fluoro-4,5-dimethylbenzene, a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced system with specialized phosphine (B1218219) ligands like XPhos, can effectively catalyze the cross-coupling with bis(pinacolato)diboron. researchgate.net

The reaction typically requires a base, such as potassium acetate, and is run in a non-polar solvent like dioxane or toluene (B28343) at elevated temperatures. This approach offers excellent functional group tolerance and generally provides high yields of the corresponding arylboronate ester, which can then be hydrolyzed to the boronic acid. nih.gov While direct palladium-catalyzed C-H activation for borylation is known, it often requires a directing group, making the cross-coupling of an aryl halide a more common and reliable strategy for this particular substrate. nih.gov

Halogen-Magnesium Exchange Followed by Borylation

As an alternative to the direct reaction with magnesium metal, a halogen-magnesium exchange reaction can be employed to generate the necessary organometallic intermediate. This method is particularly useful for substrates where classical Grignard formation is sluggish or fails. The process typically involves treating an aryl halide, such as 1-iodo-2-fluoro-4,5-dimethylbenzene, with an alkyl-Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).

The exchange reaction is rapid, even at low temperatures, and efficiently converts the aryl-halogen bond to an aryl-magnesium bond. The resulting (2-fluoro-4,5-dimethylphenyl)magnesium species is then immediately trapped with a borate ester, such as triisopropyl borate, followed by acidic hydrolysis to yield (2-Fluoro-4,5-dimethylphenyl)boronic acid. This method offers a milder alternative to both direct lithiation and classical Grignard formation.

Directed ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an appropriate electrophile to introduce a new functional group with high precision. organic-chemistry.org

In the context of synthesizing this compound, the fluorine atom on the aromatic ring can itself act as a directing group. Fluorine is recognized as a modest DMG, capable of directing lithiation to the C2 position of a 1-fluoro-4,5-dimethylbenzene precursor. researchgate.net The reaction proceeds by the coordination of the lithium reagent to the Lewis basic fluorine atom, which increases the kinetic acidity of the ortho-protons, leading to selective deprotonation. wikipedia.org

The general sequence is as follows:

Metalation: 1-Fluoro-4,5-dimethylbenzene is treated with a strong lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). researchgate.net

Borylation: The generated ortho-lithiated species is then quenched with a boron electrophile, such as triisopropyl borate [B(OiPr)₃] or trimethyl borate [B(OMe)₃].

Hydrolysis: Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound.

Intramolecular competition experiments have demonstrated that fluorine is a potent directing group, often surpassing other halogens and even some traditional DMGs under specific conditions. researchgate.net This makes DoM a viable and direct route for the synthesis of the target compound, avoiding the need for more complex starting materials.

Table 1: Examples of Fluorine-Directed ortho-Metalation for Arylboronic Acid Synthesis

| Starting Material | Base | Electrophile | Product | Yield (%) | Reference |

| 4-Fluorotoluene | LDA | B(OiPr)₃ | (4-Fluoro-2-methylphenyl)boronic acid | 75% | researchgate.net |

| 1,3-Difluorobenzene | s-BuLi/TMEDA | B(OiPr)₃ | (2,6-Difluorophenyl)boronic acid | 85% | harvard.edu |

| 4-Fluoroanisole | n-BuLi | B(OiPr)₃ | (2-Fluoro-5-methoxyphenyl)boronic acid | 88% | harvard.edu |

This table presents data for structurally similar compounds to illustrate the methodology, as specific yield data for this compound via this exact route is not publicly available.

Alternative Synthetic Routes and Emerging Methodologies

Beyond classical approaches, several emerging methodologies offer greener, more efficient, or scalable alternatives for the synthesis of arylboronic acids, including this compound. These methods often leverage electrochemistry or continuous flow technology to overcome the limitations of traditional batch synthesis.

Electrochemical Synthesis Approaches

Electrochemical synthesis is gaining prominence as a sustainable and powerful tool in organic chemistry. nih.gov For the preparation of arylboronic acids, electrochemical methods can offer mild reaction conditions and avoid the use of stoichiometric metallic reductants. One common approach involves the electrochemical reduction of an aryl halide precursor in the presence of a borylating agent. nih.gov

To synthesize this compound, a potential precursor would be 2-bromo-1-fluoro-4,5-dimethylbenzene. The general electrochemical process would involve:

Setting up an undivided electrochemical cell with inexpensive electrodes, such as carbon or nickel.

Electrolyzing a solution containing the aryl halide precursor, a boronic ester like pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂), a supporting electrolyte, and a suitable solvent.

The aryl halide is reduced at the cathode to form a radical anion, which then fragments to generate an aryl radical. This radical is subsequently trapped by the borylating agent.

Alternatively, further reduction can lead to an aryl anion, which reacts with the borylating agent.

Recent advancements have demonstrated the electrochemical decarboxylative borylation of alkyl carboxylic acids, which could be adapted for aryl systems. nih.gov This method converts carboxylic acids into valuable boronic esters using simple carbon-based electrodes and can be scaled up in both batch and flow reactors. nih.gov While specific applications to this compound are not yet widely published, the general principles of electrosynthesis represent a promising avenue for its production. organic-chemistry.org

Flow Chemistry Applications in Boronic Acid Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. organic-chemistry.org The synthesis of boronic acids via lithiation-borylation sequences is particularly well-suited for flow chemistry, as it allows for the safe handling of highly reactive organolithium intermediates at precisely controlled low temperatures with very short residence times. organic-chemistry.orgresearchgate.net

A typical flow process for the synthesis of this compound from a precursor like 2-bromo-1-fluoro-4,5-dimethylbenzene would involve:

Two separate inlet streams, one containing the aryl bromide in an appropriate solvent (e.g., THF) and the other containing an organolithium reagent (e.g., n-BuLi in hexanes), are continuously pumped into a microreactor.

The streams converge at a T-mixer, initiating a rapid halogen-lithium exchange. The reaction mixture then flows through a temperature-controlled coil (e.g., -50 °C to -78 °C) to ensure complete and selective metalation.

Downstream, a third stream containing a solution of a borate ester (e.g., triisopropyl borate) is introduced at another T-mixer, quenching the aryllithium intermediate.

The resulting mixture flows through another reactor coil before being collected for workup.

This method allows for reaction times on the scale of seconds to minutes, with remarkable throughput. organic-chemistry.org Furthermore, metal-free photochemical borylation of aryl halides has also been successfully adapted to continuous-flow conditions, providing a rapid and chemoselective route to arylboronic acids under mild conditions. nih.govrsc.orgrsc.org

Table 2: Representative Flow Chemistry Synthesis of Boronic Acids

| Aryl Halide | Reagent 1 | Reagent 2 | Residence Time (Lithiation) | Residence Time (Borylation) | Yield (%) | Reference |

| 4-Bromotoluene | n-BuLi | B(OiPr)₃ | < 1 s | < 1 s | 94% | organic-chemistry.org |

| 1-Bromo-4-fluorobenzene | n-BuLi | B(OiPr)₃ | < 1 s | < 1 s | 91% | organic-chemistry.org |

| 2-Bromobenzonitrile | n-BuLi | B(OiPr)₃ | 2.4 s | 2.1 s | 90% | researchgate.net |

This table illustrates the efficiency of flow chemistry for synthesizing related arylboronic acids.

Reactivity and Mechanistic Investigations in Cross Coupling Chemistry

Suzuki-Miyaura Cross-Coupling Reactions

The presence of an ortho-fluoro substituent, along with two methyl groups on the phenyl ring of (2-Fluoro-4,5-dimethylphenyl)boronic acid , presents a unique combination of electronic and steric factors that influence its reactivity in Suzuki-Miyaura cross-coupling reactions. Understanding these effects is crucial for optimizing reaction conditions and expanding the synthetic utility of this particular building block.

Catalytic Systems and Ligand Design for Optimal Reactivity

The success of a Suzuki-Miyaura coupling reaction is heavily reliant on the choice of the catalyst and its associated ligands. The electronic and steric properties of both the organoboron reagent and the coupling partner dictate the optimal catalytic system. For an ortho-fluorinated and sterically hindered substrate like This compound , the design of the catalytic system is critical to achieve high yields and reaction rates.

Palladium complexes are the most widely employed catalysts for Suzuki-Miyaura reactions. The choice of phosphine (B1218219) ligands is paramount in tuning the reactivity of the palladium center. For sterically demanding and electronically modified boronic acids, bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

While specific studies detailing the coupling of This compound are not extensively documented in the reviewed literature, general principles for ortho-substituted and fluorinated arylboronic acids can be applied. For instance, palladium catalysts supported by biarylphosphine ligands such as SPhos and XPhos have demonstrated high efficacy in the coupling of challenging substrates. These ligands create a sterically hindered and electron-rich environment around the palladium center, facilitating the oxidative addition of aryl halides and promoting the often rate-limiting transmetalation step.

In a study on the synthesis of 2-arylpyridines, the use of Pd(dppf)Cl₂ as a catalyst was effective for the coupling of various hetero(aryl) boronic acids with pyridine-2-sulfonyl fluoride. researchgate.netnih.gov This catalytic system, often employed for its robustness, could potentially be applied to the coupling of This compound with suitable electrophiles. The reaction conditions typically involve a base such as Na₃PO₄ in a solvent like dioxane, with temperatures ranging from 65 to 100 °C. researchgate.netnih.gov

Heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, have also been explored for the coupling of fluorinated biphenyl derivatives. mdpi.comsemanticscholar.org These catalysts offer the advantages of easy separation and recyclability. For example, a system using palladium nanoparticles on COOH-modified graphene has shown good conversion rates for the reaction of 4-fluorophenylboronic acid with 1-bromo-4-fluorobenzene, suggesting its potential applicability to other fluorinated boronic acids. mdpi.comsemanticscholar.org

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 | Pyridine-2-sulfonyl fluoride | 2-(2-Fluoro-4,5-dimethylphenyl)pyridine | Not Reported |

| Pd Nanoparticles/G-COOH | None | K₂CO₃ | DMF/H₂O | 70-110 | Aryl Halides | Biaryls | Not Reported |

Note: The data in this table is extrapolated from studies on similar fluorinated arylboronic acids and represents potential conditions for the coupling of this compound. Specific yield data for this compound was not available in the cited literature.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel's ability to activate a broader range of electrophiles, including aryl chlorides and fluorides, makes it an attractive option.

While the literature lacks specific examples of Suzuki-Miyaura reactions involving This compound with nickel catalysts, general methodologies for the nickel-catalyzed coupling of arylboronic acids are well-established. These reactions often employ ligands such as trialkylphosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs) in combination with a nickel(II) precatalyst or a nickel(0) source. The choice of base and solvent is also critical, with common systems including potassium phosphate in toluene (B28343) or aqueous solvent mixtures. The unique electronic properties imparted by the fluorine and dimethyl groups on the boronic acid would likely necessitate careful optimization of these parameters.

While palladium and nickel dominate the field of Suzuki-Miyaura cross-coupling, other transition metals such as copper, iron, and cobalt have been investigated as catalysts. These metals offer potential advantages in terms of cost and unique reactivity profiles. However, their application in the coupling of fluorinated and sterically hindered boronic acids like This compound is less explored and would require significant research and development to establish efficient catalytic systems.

Substrate Scope and Limitations in Diverse Cross-Coupling Partners

The utility of This compound as a building block is defined by its ability to couple with a wide range of electrophilic partners. The substrate scope of Suzuki-Miyaura reactions is generally broad, encompassing aryl, heteroaryl, vinyl, and in some cases, alkyl halides and triflates.

For This compound , the steric hindrance from the ortho-fluoro and one of the methyl groups could pose a challenge when coupling with sterically demanding electrophiles. However, the use of appropriate bulky phosphine ligands on the palladium catalyst can often overcome these steric limitations.

The electronic nature of the coupling partner also plays a significant role. Electron-deficient aryl halides tend to undergo oxidative addition more readily, leading to faster reaction rates. Conversely, electron-rich aryl halides can be more challenging substrates.

Specific examples from the literature illustrate the potential scope for this boronic acid. In the synthesis of aryl pyrazoles and pyridine derivatives via Suzuki coupling, a variety of substituted arylboronic acids have been successfully coupled with bromo-heterocycles. nih.govnih.gov This suggests that This compound could likely be coupled with a range of heterocyclic halides, such as bromopyrazoles and bromopyridines, to generate novel compounds with potential biological activity. Similarly, the successful coupling of boronic acids with 5-bromoindazoles to form pyrrolyl and thiophenyl indazoles further supports the potential for coupling with diverse heterocyclic systems. nih.gov

Potential Coupling Partners for this compound:

| Electrophile Class | Example | Potential Product Class |

| Aryl Bromides | 1-Bromo-4-nitrobenzene | Substituted Biaryls |

| Aryl Chlorides | 4-Chlorobenzonitrile | Substituted Biaryls |

| Heteroaryl Halides | 2-Bromopyridine | 2-Arylpyridines |

| Heteroaryl Halides | 5-Bromo-1H-pyrazole | 5-Arylpyrazoles |

| Heteroaryl Halides | 5-Bromoindazole | 5-Arylindazoles |

| Vinyl Halides | 1-Bromostyrene | Stilbenes |

Note: This table represents a hypothetical substrate scope based on established Suzuki-Miyaura coupling reactions with similar boronic acids.

Limitations may arise from substrates containing functional groups that are incompatible with the basic reaction conditions of the Suzuki-Miyaura coupling. For instance, base-sensitive functional groups might undergo side reactions. Additionally, the tendency of some heteroarylboronic acids to undergo protodeboronation under basic conditions is a known limitation, though this is often mitigated by using carefully controlled reaction conditions or more stable boronic acid derivatives like pinacol esters. nih.gov

Influence of Fluorine and Dimethyl Substituents on Transmetalation Kinetics

The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the kinetics of this step.

The ortho-fluoro substituent on This compound is expected to have a pronounced effect. The high electronegativity of fluorine acts as an electron-withdrawing group through induction, which can increase the Lewis acidity of the boron atom. This increased Lewis acidity can facilitate the formation of the boronate species upon reaction with the base, which is a key intermediate in the transmetalation process. However, the ortho-position of the fluorine also introduces steric hindrance, which could potentially slow down the approach of the boronic acid to the palladium center. Mechanistic studies on ortho-substituted phenylboronic acids have suggested that effects like metal-oxygen chelation in the transition state can also play a role in selectivity and reaction rates. beilstein-journals.org

The interplay between the electron-withdrawing nature of the ortho-fluoro group and the electron-donating nature of the dimethyl groups, combined with the steric effects of the ortho-substituents, creates a complex scenario for the transmetalation kinetics. Detailed kinetic studies specifically on This compound would be necessary to fully elucidate the dominant factors governing its reactivity in the transmetalation step of the Suzuki-Miyaura reaction.

Stereochemical Considerations in Coupling Reactions

The stereochemical outcome of cross-coupling reactions involving this compound is a critical consideration, particularly in the synthesis of complex molecular architectures. The presence of the ortho-fluoro substituent significantly influences the stereochemistry of the resulting biaryl products, primarily through the phenomenon of atropisomerism.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating axial chirality. In Suzuki-Miyaura cross-coupling reactions, the coupling of an ortho-substituted arylboronic acid with another ortho-substituted aryl halide can lead to the formation of atropisomeric biaryls. beilstein-journals.orgresearchgate.net The steric hindrance caused by the substituents at the ortho positions creates a high rotational barrier around the newly formed C-C single bond, allowing for the potential isolation of stable, non-interconverting rotational isomers (rotamers). nsf.gov

The general mechanism for a Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. nsf.gov The stereoselectivity of the reaction, which dictates the ratio of atropisomers formed, can be influenced at any of these stages, particularly the reductive elimination step. nsf.gov The choice of catalyst, ligand, and reaction conditions can play a crucial role in controlling the atropselective outcome. While specific studies on this compound are not prevalent, research on other ortho-substituted systems demonstrates that both kinetic and thermodynamic factors can govern the product distribution. beilstein-journals.orgresearchgate.net For instance, in the coupling of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid, a regio- and atropselective process was observed, yielding a mixture of atropisomers whose ratio was dependent on the reaction conditions. beilstein-journals.org

Beyond atropisomerism in C(sp²)–C(sp²) couplings, stereospecificity is also a key consideration in reactions involving chiral, non-racemic secondary alkylboronic esters. In these cases, the palladium-catalyzed coupling often proceeds with a high degree of retention of configuration at the stereogenic carbon center bearing the boron moiety. nih.govnih.gov This allows for the transfer of stereochemical information from the boronic ester to the final product, a powerful tool in asymmetric synthesis.

C-N Cross-Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is fundamental in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for introducing the 2-fluoro-4,5-dimethylphenyl moiety onto a nitrogen atom through various cross-coupling protocols. The two most prominent methods for this transformation are the Chan-Lam coupling and the Buchwald-Hartwig amination.

The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) is a copper-catalyzed reaction that forms a C-N bond by coupling an arylboronic acid with an N-H containing compound, such as an amine, amide, or heterocycle. organic-chemistry.orgwikipedia.org A key advantage of this method is its operational simplicity; it is often conducted at room temperature and is tolerant of air and moisture, using oxygen from the air as the terminal oxidant. wikipedia.orgnrochemistry.com The reaction typically employs a copper(II) salt, such as Cu(OAc)₂, and may be facilitated by a base or a ligand like pyridine. nrochemistry.com The proposed mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the arylated amine product and a Cu(I) species. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, classically performed between an aryl halide and an amine. wikipedia.org However, variations of this reaction can utilize arylboronic acids. This methodology is renowned for its broad substrate scope and high functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product. wikipedia.org The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Below is a table summarizing typical conditions for these amination protocols, which would be applicable to this compound.

| Protocol | Catalyst | Ligand | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|---|---|

| Chan-Lam Amination | Cu(OAc)₂ (10-20 mol%) | Pyridine, DMAP (optional) | Et₃N, K₂CO₃ (optional) | CH₂Cl₂, MeCN, THF | Room Temp. to 80 °C | Copper-catalyzed, aerobic conditions, operationally simple. wikipedia.orgnrochemistry.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Bulky phosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C | Palladium-catalyzed, inert atmosphere, broad scope. wikipedia.org |

This compound is a key building block for the synthesis of complex aromatic amines and nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry. mdpi.comdundee.ac.uk

Substituted anilines and diarylamines can be synthesized directly using the C-N coupling protocols described previously. For example, the Chan-Lam coupling of this compound with a primary or secondary amine would yield the corresponding N-arylated product. researchgate.net Similarly, its use in Buchwald-Hartwig type reactions provides another robust route to these targets.

In heterocyclic synthesis, this boronic acid is most commonly employed as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. By reacting it with a halogenated N-heterocycle (e.g., bromopyridine, chloroquinoline, or iodopyrazole), the 2-fluoro-4,5-dimethylphenyl group can be installed onto the heterocyclic core. mdpi.com This strategy is widely used due to its reliability and the commercial availability of a vast array of halo-heterocycles. The ortho-fluoro substituent can play a role in the reaction's efficiency and may influence the final conformation of the product, as discussed under stereochemical considerations. beilstein-journals.orgresearchgate.net

The following table presents representative examples of heterocycle formation using arylboronic acids in Suzuki-Miyaura couplings.

| Heterocyclic Partner | Catalyst System (Pd) | Base | Solvent | Product Type |

|---|---|---|---|---|

| 2-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Arylpyridine |

| 3-Bromopyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 3-Arylpyridine |

| 4-Iodoimidazole | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF/H₂O | 4-Arylimidazole |

| 5-Bromopyrimidine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 5-Arylpyrimidine |

C-O Cross-Coupling Reactions

The construction of aryl ethers and esters is another important application of arylboronic acids in organic synthesis. For this compound, the primary method for forming C-O bonds is the copper-catalyzed Chan-Lam O-arylation. This reaction provides a powerful alternative to traditional methods like the Ullmann condensation, often proceeding under much milder conditions. wikipedia.orgarkat-usa.org

In a typical Chan-Lam etherification, this compound is coupled with an alcohol or a phenol in the presence of a copper catalyst, such as Cu(OAc)₂ or CuI. nrochemistry.comwordpress.com The reaction is generally performed in the presence of a base and a ligand, and often under an atmosphere of air or oxygen, which serves to regenerate the active Cu(II) or Cu(III) catalyst. nrochemistry.com This protocol allows for the synthesis of a wide range of diaryl ethers and aryl alkyl ethers. The electronic properties of the coupling partners can influence the reaction efficiency; electron-rich phenols tend to be better nucleophiles in these couplings. arkat-usa.org

While less common, variations of this reaction have been developed for the synthesis of aryl esters by coupling arylboronic acids with carboxylic acids. wikipedia.org

The table below outlines typical conditions for the Chan-Lam C-O coupling reaction.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Phenols | Cu(OAc)₂ (10-20 mol%) | Pyridine, Et₃N | CH₂Cl₂, Toluene | Room Temp. - 60 °C | Diaryl Ether |

| Aliphatic Alcohols | CuI (5-10 mol%) | K₂CO₃, Cs₂CO₃ | Toluene, Xylene | 80-120 °C | Aryl Alkyl Ether |

| Carboxylic Acids | Cu(OAc)₂ (20 mol%) | Pyridine | CH₂Cl₂ | Room Temp. | Aryl Ester |

Other Coupling Reactions

Beyond C-N and C-O bond formation, this compound is extensively used in palladium-catalyzed Suzuki-Miyaura C-C cross-coupling reactions . This is arguably the most widespread application for arylboronic acids, enabling the formation of biaryl structures. mdpi.comtcichemicals.com In this reaction, the boronic acid acts as the organometallic nucleophile, coupling with an organic electrophile, typically an aryl or vinyl halide (I, Br, Cl) or triflate (OTf). tcichemicals.com

The reaction is catalyzed by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand, base, and solvent is crucial for achieving high yields. mdpi.com The ortho-fluoro substituent in this compound can present challenges, as polyfluorinated arylboronic acids are sometimes prone to protodeboronation (loss of the boronic acid group) under basic conditions. mit.eduresearchgate.net However, the development of advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and carefully chosen bases (e.g., K₃PO₄, CsF) has enabled the efficient coupling of these more challenging substrates. mit.edu

Other, more specialized coupling reactions involving arylboronic acids have also been developed. These include palladium-catalyzed trifluoroethylation reactions, which couple arylboronic acids with a trifluoroethyl source to introduce the valuable -CH₂CF₃ group. cas.cn While specific examples using this compound are not documented, the general protocol would be applicable.

C-S and C-Se Bond Formations

In a typical catalytic cycle for C-S bond formation, an arylboronic acid reacts with a sulfur source, which can be elemental sulfur or a thiol, in the presence of a catalyst and a base. The reaction is believed to proceed through the formation of a metal-thiolate species, which then undergoes transmetalation with the arylboronic acid. Subsequent reductive elimination yields the desired aryl sulfide. The reactivity of this compound in this context would be influenced by the electronic nature of the substituted phenyl ring. The electron-donating methyl groups may enhance the nucleophilicity of the aryl group, potentially facilitating the transmetalation step. Conversely, the electron-withdrawing fluorine atom could have an opposing effect.

Similarly, C-Se bond formation can be achieved by coupling arylboronic acids with a selenium source. Copper-catalyzed reactions of arylboronic acids with selenium powder have been reported to form diaryl selenides. The proposed mechanism involves the formation of a copper diselenide intermediate.

The expected outcomes for these reactions with this compound are summarized in the hypothetical reaction scheme below.

| Reactant 1 | Reactant 2 | Catalyst System | Expected Product |

| This compound | Thiol (R-SH) | Pd or Cu catalyst, Base | 2-Fluoro-4,5-dimethylphenyl sulfide |

| This compound | Selenium Powder | Cu catalyst, Base | Di-(2-fluoro-4,5-dimethylphenyl) selenide |

Sonogashira and Heck Coupling Variants Involving Boronic Acid Intermediates

The Sonogashira and Heck reactions are powerful tools for the formation of carbon-carbon bonds. While the classic Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, variants utilizing boronic acids have been developed. In these reactions, the arylboronic acid can serve as the arylating agent. The mechanism is thought to involve the formation of a palladium-acetylide complex, which then undergoes transmetalation with the boronic acid. For this compound, the substitution pattern on the aromatic ring would likely affect the rate and efficiency of the transmetalation step.

The Heck reaction traditionally couples an alkene with an aryl or vinyl halide. Oxidative Heck reactions have emerged where an arylboronic acid is used in place of the halide. This variant proceeds via a Pd(II) catalyst, and the first step is the transmetalation between the organoboronic acid and the Pd(II) catalyst. The electronic properties of the arylboronic acid are crucial in this step. The electron-donating methyl groups on this compound would be expected to facilitate this transmetalation.

Mechanistic Insights into Boronic Acid Reactivity

The reactivity of boronic acids in cross-coupling reactions is governed by several key factors, including the Lewis acidity of the boron atom, the facility of the transmetalation step, and the stability of the reaction intermediates.

Role of Boron Lewis Acidity and Basicity

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.govfigshare.comnih.gov This Lewis acidity is fundamental to their role in catalysis, as they can interact with Lewis bases. In the context of cross-coupling reactions, the boronic acid must be activated, typically by a base, to form a more nucleophilic boronate species. This boronate is the active species in the crucial transmetalation step.

| Substituent | Position | Electronic Effect | Expected Impact on Lewis Acidity |

| Fluoro | ortho | -I, -M (Inductive withdrawing, Mesomeric donating) | Increase |

| Methyl | meta | +I (Inductive donating) | Decrease |

| Methyl | para | +I, +M (Inductive and Mesomeric donating) | Decrease |

Computational Elucidation of Transmetalation Pathways

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of cross-coupling reactions. researchgate.net For the Suzuki-Miyaura reaction, DFT calculations have helped to map out the energy profiles of different potential pathways for transmetalation.

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This can proceed through several proposed mechanisms, often involving the formation of a pre-transmetalation intermediate with a palladium-oxygen-boron linkage. Computational models can predict the transition state energies for these pathways, providing insight into the rate-determining steps of the reaction.

For this compound, a computational study would need to consider the steric and electronic effects of the substituents. The ortho-fluoro group could potentially influence the geometry of the transition state through steric interactions or by participating in secondary interactions with the metal center. The methyl groups would also contribute to the steric profile of the molecule. A detailed DFT study would be necessary to predict the most favorable transmetalation pathway for this specific substrate.

In Situ Spectroscopic Studies of Reaction Intermediates

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the direct observation and characterization of transient intermediates in a catalytic cycle. Low-temperature NMR studies have been particularly successful in identifying pre-transmetalation intermediates in Suzuki-Miyaura reactions. These studies have provided direct evidence for the formation of species with Pd-O-B linkages.

The presence of a fluorine atom in this compound would make ¹⁹F NMR a particularly valuable tool for in situ studies. Changes in the chemical shift of the fluorine nucleus could provide information about the electronic environment of the aryl ring as it participates in the various steps of the catalytic cycle, including coordination to the palladium center and the final reductive elimination. Such studies could provide experimental validation for the intermediates and pathways predicted by computational models.

Applications in Advanced Organic Synthesis

Construction of Complex Polycyclic Aromatic Compounds

(2-Fluoro-4,5-dimethylphenyl)boronic acid serves as a key precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and boron-doped PAHs. bldpharm.comnih.govnih.govnih.gov These classes of compounds are of significant interest for their applications in materials science, particularly in the development of organic electronics. bldpharm.comnih.gov The synthesis of these complex structures often relies on palladium-catalyzed cross-coupling reactions where the boronic acid is a crucial component. nih.gov

The general strategy involves the coupling of the boronic acid with a suitably functionalized aromatic or heteroaromatic halide. The fluorine and methyl groups on the phenyl ring of the boronic acid can influence the electronic properties and solubility of the resulting polycyclic system. bldpharm.com For instance, the synthesis of fully fused boron-doped PAHs can be achieved through a sequence involving the reaction of a diarylborane with an anthracene (B1667546) derivative, followed by cyclization. bldpharm.comnih.gov While specific examples detailing the use of this compound in the synthesis of a named complex polycyclic aromatic compound are not prevalent in readily accessible literature, the principles of Suzuki-Miyaura coupling strongly support its utility in this area. sigmaaldrich.com The reaction conditions for such transformations are well-established and typically involve a palladium catalyst and a base.

Synthesis of Biologically Active Molecules and Pharmaceutical Precursors

Arylboronic acids are fundamental building blocks in medicinal chemistry for the synthesis of biologically active molecules and their precursors. nih.govchemenu.comfrontiersin.org The introduction of fluorinated motifs is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

This compound is utilized as a building block in the lead optimization phase of drug discovery. nih.govchemenu.com Its substituted phenyl ring can be incorporated into a larger molecule to probe structure-activity relationships (SAR). frontiersin.org By systematically modifying a lead compound with fragments like the 2-fluoro-4,5-dimethylphenyl group, medicinal chemists can fine-tune the pharmacological profile of a potential drug candidate. The Suzuki-Miyaura coupling is the primary method for integrating this boronic acid into target molecules. chemenu.com

| Application Area | Key Reaction | Significance |

| Lead Optimization | Suzuki-Miyaura Coupling | Introduction of a fluorinated, dimethylated phenyl group to explore structure-activity relationships and improve drug-like properties. |

The compound is instrumental in the synthesis of fluorinated aromatic scaffolds, which are privileged structures in many therapeutic agents. acgih.org Fluorine-containing compounds represent a significant portion of approved drugs. nih.gov The 2-fluoro-4,5-dimethylphenyl moiety can serve as a core structure or a key substituent in the development of new pharmaceuticals. For example, fluorinated biaryl compounds, readily synthesized using this boronic acid, are common motifs in drugs targeting a wide range of diseases. acgih.orgpreprints.org

Precursor in Agrochemical Synthesis Research

The principles that make fluorinated boronic acids valuable in pharmaceuticals also apply to agrochemical research. nih.gov The incorporation of fluorine can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. This compound can be used to synthesize novel agrochemical candidates through cross-coupling reactions, introducing the fluorinated and methylated phenyl group to various heterocyclic or aromatic systems known to possess pesticidal activity. While specific, commercialized agrochemicals derived from this particular boronic acid are not documented in the provided search results, its potential as a precursor in this research area is clear based on established synthetic strategies in agrochemical development. nih.gov

Regioselective Functionalization of Complex Substrates

The Suzuki-Miyaura coupling reaction is known for its high regioselectivity, and the use of substituted boronic acids like this compound allows for the precise functionalization of complex molecules. sigmaaldrich.com In a molecule with multiple reactive sites, the palladium-catalyzed coupling can be directed to a specific halogen or triflate group, enabling the selective introduction of the 2-fluoro-4,5-dimethylphenyl moiety. The steric and electronic properties of the boronic acid, as well as the choice of catalyst and reaction conditions, can influence this selectivity. sigmaaldrich.com This control is crucial in the multi-step synthesis of complex natural products and pharmaceuticals, where precise installation of substituents is required.

Development of High-Throughput Synthesis Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug and materials discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. Boronic acids are well-suited for HTS due to the reliability and broad functional group tolerance of the Suzuki-Miyaura reaction. This compound can be included as a building block in combinatorial libraries to generate a diverse set of molecules for screening. Automated synthesis platforms can perform parallel Suzuki-Miyaura reactions in microplate format, allowing for the efficient creation of compound libraries incorporating the 2-fluoro-4,5-dimethylphenyl scaffold. These libraries can then be screened for biological activity or desired material properties.

Integration into Materials Science Research

Precursor for Advanced Polymer Materials

The development of novel polymers with enhanced properties is a cornerstone of materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, essential for polymer synthesis. Arylboronic acids are critical components in these reactions, and the specific substitutions on the phenyl ring can significantly influence the properties of the resulting polymers.

Synthesis of Fluorinated Polymers via Cross-Coupling Polymerization

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for modifying material properties. Fluorination can enhance thermal stability, chemical resistance, and solubility, while also lowering the dielectric constant and altering the electronic characteristics of the polymer. (2-Fluoro-4,5-dimethylphenyl)boronic acid serves as a direct source of fluorine in Suzuki-Miyaura polymerization reactions. When copolymerized with di- or polyhalogenated monomers, it can produce a variety of fluorinated polymers. The presence of the ortho-fluoro substituent relative to the boronic acid group can influence the reactivity in the coupling reaction and affect the dihedral angle between adjacent phenyl rings in the polymer chain, thereby impacting the polymer's final conformation and bulk properties.

Incorporation into Conjugated Polymer Backbones for Electronic Applications

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds, which allow for the delocalization of π-electrons. This structure is the basis for their use in a wide array of electronic applications, including transistors, sensors, and solar cells. The electronic properties of these polymers can be finely tuned by modifying their chemical structure.

Introducing this compound as a monomer in the synthesis of conjugated polymers can modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electron-withdrawing nature of the fluorine atom can lower these energy levels, which can be advantageous for improving air stability and facilitating charge injection/transport in electronic devices. The dimethyl substitution provides increased solubility and can influence the solid-state packing of the polymer chains, which is a critical factor for charge mobility.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, porous crystalline materials constructed from molecular building blocks. Their high surface areas and tunable pore environments make them exceptional candidates for applications in gas storage, separation, and catalysis. The properties of these frameworks are directly determined by the geometry and functionality of their constituent organic linkers.

Ligand Design and Synthesis for MOF and COF Assembly

This compound can be chemically modified to serve as a multitopic ligand for the construction of MOFs and COFs. For instance, the methyl groups could be oxidized to carboxylic acids, creating a dicarboxylic acid linker suitable for coordination with metal ions to form MOFs. In the context of COFs, the boronic acid moiety itself is a key functional group for forming boronate ester or boroxine (B1236090) linkages, which are common connections in COF chemistry. The dissymmetry of the linker, with its specific substitution pattern, could lead to the formation of frameworks with complex and potentially novel topologies.

Modulating Framework Properties through Fluorine Substitution

The incorporation of fluorinated linkers is a recognized strategy for engineering the properties of MOFs and COFs. The fluorine atoms on the pore walls of a framework can alter its interaction with guest molecules. For example, the polarity and hydrophobicity of the pores can be tuned, which is critical for selective gas adsorption and separation. Fluorination can enhance the framework's affinity for specific molecules, such as fluorocarbons or certain industrial gases. Furthermore, the presence of fluorine can increase the chemical and thermal stability of the resulting framework. While specific studies on MOFs or COFs using this compound as a primary linker are not yet widely reported, the principles of fluorine functionalization suggest it is a promising area of investigation.

Fabrication of Organic Light-Emitting Diode (OLED) Materials

The most direct application noted for this compound is in the field of organic electronics, specifically in the development of materials for Organic Light-Emitting Diodes (OLEDs). Chemical suppliers have categorized this compound as a precursor for OLED materials and for molecules exhibiting Aggregation-Induced Emission (AIE). bldpharm.com

OLEDs are solid-state lighting devices composed of thin films of organic molecules that emit light when an electric current is applied. The efficiency, color, and stability of an OLED are highly dependent on the molecular structure of the materials used in its emissive layer. The Suzuki-Miyaura coupling is a fundamental reaction for synthesizing the complex aromatic and heteroaromatic molecules that serve as emitters, hosts, and charge-transport materials in OLEDs.

This compound is used as a building block in the synthesis of these larger, functional OLED molecules. The combined electronic effects of the fluorine and dimethyl groups, along with their steric influence, can be leveraged to design emitters with high quantum yields and specific emission colors. The fluorine atom can contribute to lowering the energy levels for better charge injection and can enhance the stability of the final molecule. The AIE properties suggested by suppliers indicate that molecules derived from this boronic acid may be non-emissive in solution but become highly luminescent in the aggregated or solid state, a highly desirable characteristic for preventing luminescence quenching in the thin films of an OLED device.

Synthesis of Emitting Layers and Charge Transport Materials

The synthesis of materials for emitting layers and charge transport in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), often relies on the creation of extended π-conjugated systems. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for this purpose, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids. organic-chemistry.orgfishersci.com In this context, this compound serves as a versatile building block.

The palladium-catalyzed reaction couples the boronic acid with various aryl halides (e.g., bromides or iodides) that form the core structure of the desired material. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the boronic acid and the electronic properties of the final product. mdpi.com For instance, the fluorine substituent can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting material, which is crucial for efficient charge injection and transport.

While specific examples detailing the use of this compound in the synthesis of emitting or charge transport materials are not readily found, the general methodology would involve its reaction with precursors for electron-donating or electron-accepting units to create donor-acceptor type architectures. These architectures are known to be effective in managing charge carriers within an OLED. rsc.org

Luminescence and Electronic Properties of Derived Materials

The luminescence and electronic properties of materials derived from this compound are intrinsically linked to its molecular structure. The fluorine atom, being the most electronegative element, can induce a significant dipole moment and alter the electron density distribution within the molecule. This can lead to changes in the emission color and quantum efficiency of luminescent materials. mdpi.com

Boron-containing compounds, in general, have been investigated for their unique photophysical properties. rsc.orgnih.govmdpi.com For example, multicomponent reactions involving boronic acids can yield fluorophores with large Stokes shifts, although sometimes with weak fluorescence emission in solution that can be enhanced in more viscous media. rsc.org The electronic properties are also heavily influenced by the fluorine substituent. Fluorinated phenylboronic acids exhibit a range of pKa values, indicating varying acidity, which can be a factor in their interaction with other components in a material blend. mdpi.comresearchgate.net

Without experimental data specific to derivatives of this compound, a precise data table cannot be generated. However, based on analogous compounds, one could anticipate that materials incorporating this moiety would exhibit emission in the visible spectrum and possess electronic properties tunable by further chemical modification.

Development of Liquid Crystal and Self-Assembly Systems

Boronic acids are recognized for their ability to participate in dynamic covalent chemistry, making them valuable components in the design of self-assembling systems and liquid crystals. rsc.org The reversible formation of boronate esters with diols is a key interaction that can drive the self-organization of molecules into ordered structures. msu.edu

The this compound moiety could be incorporated into molecules designed to exhibit liquid crystalline phases. The rigid phenyl ring contributes to the mesogenic character, while the fluorine and methyl substituents would influence the intermolecular interactions, and thus the type and temperature range of the liquid crystal phase. While specific liquid crystals based on this exact boronic acid are not documented, the general principles of liquid crystal design suggest its potential utility.

In the realm of self-assembly, boronic acids can form various organized architectures, including macrocycles, cages, and polymers. rsc.org These self-assembled structures can be responsive to external stimuli, such as the presence of saccharides, which can interact with the boronic acid group. msu.edu The directional nature of the boronic acid-diol interaction is a significant advantage in creating well-defined supramolecular structures. msu.edu

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structure and its correlation with molecular reactivity. For (2-Fluoro-4,5-dimethylphenyl)boronic acid, DFT calculations can elucidate the influence of its specific substitution pattern—an ortho-fluorine and two methyl groups—on its behavior in chemical reactions.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the presence of electron-donating methyl groups at the 4- and 5-positions would be expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom at the 2-position would lower the energy of both the HOMO and LUMO. The interplay of these opposing electronic effects determines the ultimate HOMO-LUMO gap and the molecule's reactivity profile.

Table 1: Representative Calculated Frontier Orbital Energies for Substituted Phenylboronic Acids This table presents data for analogous compounds to illustrate the general principles, as specific data for this compound is not available.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenylboronic acid | DFT/B3LYP | -6.8 | -1.5 | 5.3 |

| 3-Fluorophenylboronic acid | DFT/B3LYP | -7.0 | -1.7 | 5.3 |

| 4-Carboxy-3-fluorophenylboronic acid | DFT/B3LYP | -7.5 | -2.5 | 5.0 |

Data is illustrative and derived from general trends observed in computational studies of substituted phenylboronic acids.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of boronic acids in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov The reaction mechanism involves several key steps, including oxidative addition, transmetalation, and reductive elimination. nih.gov DFT can model the energy profiles of these steps, identifying the rate-determining step and the factors that control selectivity. nih.gov

For an unsymmetrically substituted compound like this compound, a key question is its reactivity compared to other boronic acids. The combination of an ortho-fluoro substituent and two methyl groups creates a sterically hindered and electron-rich system. Computational studies on sterically hindered substrates have shown that the energy barrier for transmetalation, often the rate-limiting step, is highly sensitive to the steric bulk of both the boronic acid and the palladium catalyst's ligands. researchgate.net

Furthermore, DFT can predict the regioselectivity when a di- or polyhalogenated aromatic compound is used as the coupling partner. The selectivity is often governed by a combination of steric effects and the electronic properties of the carbon-halogen bond being activated. acs.org For this compound, its specific electronic and steric profile would influence which halogenated site on a coupling partner reacts preferentially.

The presence of a fluorine atom at the ortho-position to the boronic acid group allows for the possibility of a through-space interaction between the boron and fluorine atoms. This interaction can be an intramolecular hydrogen bond of the type B-O-H···F or a direct B···F Lewis acid-base interaction. nih.gov Computational studies, including Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of such interactions. beilstein-journals.org

Studies on 2-fluorophenylboronic acid have shown that while an intramolecular B-O-H···F hydrogen bond can exist, it is generally weak and does not dominate the conformational preference of the molecule. beilstein-journals.org The electronic interplay is complex, as the empty p-orbital on the boron atom can also interact with the π-system of the aromatic ring.

The aromaticity of the phenyl ring can also be influenced by the substituents. Aromaticity is not a directly observable quantity but can be assessed computationally using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the aromatic ring and calculating the magnetic shielding at that point. A more negative NICS value indicates stronger aromaticity. The electron-donating methyl groups and the electron-withdrawing fluorine atom in this compound would have competing effects on the ring's electron density and thus its aromaticity.

Molecular Dynamics Simulations of Boronic Acid Transformations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and chemical reactions over time. nih.gov For this compound, MD simulations could be employed to understand its behavior in solution and during the course of a reaction like the Suzuki-Miyaura coupling.

MD simulations can model the formation and stability of pre-transmetalation intermediates, which are crucial in the catalytic cycle. nih.govresearchgate.net These simulations can provide insights into the role of the solvent and the base in facilitating the reaction, as well as the conformational changes that the boronic acid and the catalyst undergo. While specific MD simulations for this compound are not documented, studies on other boronic acid systems have been used to develop force fields that can accurately model the interactions involving the boron atom. nih.govresearchgate.net These force fields are essential for running realistic MD simulations of boronic acid transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to derived compounds, not the boronic acid itself for biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While this compound itself is a building block, its derivatives, formed through reactions like the Suzuki-Miyaura coupling, could be designed to have specific biological activities.

A QSAR study on a library of compounds derived from this compound would involve calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., enzyme inhibition, cytotoxicity). nih.gov

For example, studies on other boronic acid derivatives have successfully used QSAR to understand the structural requirements for potent enzyme inhibition. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the synthesis of more potent compounds.

Rational Design of Novel Catalytic Systems Based on Boronic Acid Derivatives

Computational studies on this compound and its reactivity can inform the rational design of new catalytic systems. The steric hindrance and electronic properties of this boronic acid make it a potentially challenging substrate for some standard cross-coupling catalysts.

By understanding the mechanism and the transition states involved in its reactions through DFT calculations, new ligands for palladium or other transition metals can be designed to better accommodate such substrates. For example, computational screening of different phosphine (B1218219) ligands can identify those that lower the energy barrier for the oxidative addition or transmetalation steps with sterically demanding boronic acids. rsc.orgorganic-chemistry.org

Furthermore, derivatives of this compound could themselves be incorporated into ligand structures. The specific electronic and steric properties imparted by the fluoro and dimethylphenyl moiety could be harnessed to create ligands that confer unique reactivity or selectivity to a metal catalyst. This approach represents a sophisticated strategy where the substrate's own structural features are used to design a more effective catalyst for its transformation.

Future Research Directions and Emerging Opportunities

Advanced Applications in Supramolecular Chemistry

Boronic acids are exceptional building blocks for supramolecular chemistry due to their ability to form reversible covalent bonds with diols. bath.ac.ukwikipedia.org This property allows for the creation of dynamic, stimuli-responsive materials. (2-Fluoro-4,5-dimethylphenyl)boronic acid, with its specific substitution pattern, could be incorporated into complex architectures with unique recognition and assembly properties.

Future opportunities include:

Sensors: Integrating this boronic acid into polymeric or nanoparticle-based systems could lead to sensors for saccharides or other diol-containing analytes. mdpi.comrsc.org The fluorine and methyl substituents could modulate the Lewis acidity of the boron center and influence binding affinity and selectivity.

Self-Healing Materials: The reversible nature of the boronate ester bond is ideal for designing self-healing polymers and hydrogels. researchgate.net Incorporating this compound into polymer backbones could yield materials that repair themselves upon damage.

Drug Delivery: Phenylboronic acid-functionalized materials are being explored for targeted drug delivery, particularly for recognizing sialic acid residues overexpressed on cancer cells. acs.orgjapsonline.com The specific electronic and steric properties of this compound could be harnessed to fine-tune these interactions for enhanced therapeutic efficacy. acs.org The self-assembly of diboronic esters with multitopic linkers to form macrocycles and cages presents a platform for creating host-guest systems for applications in separations and sensing. acs.org

Chemo- and Regioselective Modifications of Boronic Acid Derivatives

While often used as a coupling partner, the boronic acid moiety itself or the aromatic ring can be further functionalized. Achieving high chemo- and regioselectivity in these modifications is a key research challenge that unlocks access to a wider range of complex molecules. For derivatives of this compound, this could involve:

Late-Stage Functionalization: Developing palladium-catalyzed oxidative Heck reactions could allow for the selective introduction of new groups onto the molecule, with the potential for controlling regio- and stereoselectivity without the need for ligands. figshare.comnih.govresearchgate.net

Directed Reactions: The existing fluoro and methyl groups could be used to direct further substitutions on the aromatic ring. Research into catalyst-controlled regiodivergent additions, for example using rhodium catalysts with specialized ligands, could enable selective arylation at different positions, which is typically challenging to control. nih.govacs.org

Ipso-Functionalization: Moving beyond C-C coupling, transition-metal-free methods for the ipso-functionalization of the C-B bond are an emerging area. nih.gov This could allow for the direct conversion of the boronic acid to a phenol, amine, or halide, providing a versatile synthetic hub from a single precursor. rsc.orgnih.govacs.org Nanoparticle-based platforms containing phenylboronic acid groups have been shown to undergo efficient Suzuki-Miyaura coupling in water, demonstrating a novel strategy for modifying boronic acid-containing materials. nsf.gov

Exploration of Novel Catalytic Roles for Boronic Acids

Beyond their role as reagents in cross-coupling reactions, arylboronic acids are emerging as potent organocatalysts. nih.govrsc.org This field, known as boronic acid catalysis (BAC), exploits the Lewis acidic nature of the boron atom to activate substrates. researchgate.netualberta.ca

This compound, with its electron-withdrawing fluorine atom, is a prime candidate for exploration as a catalyst. Potential applications include:

Dehydrative Condensations: Arylboronic acids can catalyze the formation of amides from carboxylic acids and amines, or the formation of C-C bonds through the dehydration of alcohols. rsc.orgresearchgate.netrsc.orgacs.org The specific electronic profile of this compound could offer unique reactivity or selectivity in these transformations.

Activation of Hydroxyl Groups: A key feature of BAC is the reversible activation of hydroxyl groups, avoiding the need for wasteful stoichiometric activating agents. bath.ac.ukualberta.ca This can be applied to a range of reactions, including Friedel-Crafts-type alkylations and glycosylations. researchgate.net

Dual Catalysis Systems: The functional group tolerance of BAC allows it to be combined with other catalytic modes, such as aminocatalysis, to achieve novel asymmetric transformations. ualberta.ca

Table 2: Potential Catalytic Applications for this compound

| Reaction Type | Substrates | Role of Boronic Acid | Potential Advantage |

|---|---|---|---|

| Amidation | Carboxylic Acids + Amines | Activates carboxylic acid via acyloxyboronate intermediate rsc.org | Mild, metal-free conditions |

| Friedel-Crafts Alkylation | Alcohols + Arenes | Activates alcohol for carbocation formation researchgate.net | Avoids strong Brønsted or Lewis acids |

| Allylation | Aldehydes + Allylic Alcohols | Dual catalysis with chiral amines for asymmetric C-C bond formation ualberta.ca | Access to chiral, all-carbon quaternary centers ualberta.ca |

| Cycloaddition | Unsaturated Carboxylic Acids | Lewis acid activation and reaction templating nih.gov | Control over selectivity |

Integration into Flow Chemistry Platforms for Scalable Production and Reaction Discovery

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orgresearchgate.net The synthesis of boronic acids, which can involve unstable organolithium intermediates, is particularly well-suited to flow technology. organic-chemistry.orgacs.org

Implementing a flow chemistry process for this compound could:

Enable Kilogram-Scale Production: Flow processes have been successfully scaled for the production of other boronic acids, demonstrating their industrial viability. acs.orgacs.org This would ensure a reliable supply for large-scale applications.

Improve Safety and Efficiency: By minimizing the holdup of reactive intermediates and enabling excellent temperature control, flow reactors significantly reduce the risks associated with exothermic lithiation-borylation sequences. researchgate.netnih.gov

Accelerate Discovery: Automated flow platforms can be used for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for both the synthesis of the boronic acid and its subsequent functionalization in multi-step sequences. organic-chemistry.org This can accelerate the discovery of new derivatives and applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2-Fluoro-4,5-dimethylphenyl)boronic acid in academic research?

- Methodological Answer : Common routes include:

- Lithiation-Boronylation : Treating a halogenated precursor (e.g., 2-fluoro-4,5-dimethylbromobenzene) with a strong base (e.g., LDA) to generate an aryl lithium intermediate, followed by quenching with a boronating agent (e.g., trimethyl borate).

- Suzuki Cross-Coupling Precursors : Starting from a boronic ester intermediate, which can be coupled with aryl halides under palladium catalysis.

- Purification via recrystallization (e.g., using water or ethanol/water mixtures) is critical to remove unreacted boron species .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and boron environment.

- HPLC/MS : Use reverse-phase HPLC coupled with mass spectrometry to detect impurities or dehydration byproducts (e.g., boroxines).

- Elemental Analysis : Verify stoichiometry of C, H, and B.

- X-ray Diffraction : For crystalline samples, compare unit cell parameters with analogous fluorophenylboronic acids (e.g., 2,4-difluorophenylboronic acid) .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Boronic acids are stable at neutral to slightly acidic pH. Under basic conditions (>pH 9), they may hydrolyze to borate species.

- Trimerization Mitigation : Add diols (e.g., mannitol) to form boronic esters, preventing boroxine formation during storage .

Advanced Questions

Q. What challenges arise in the mass spectrometric analysis of this compound, and how can they be addressed?

- Methodological Answer :

- Trimerization Artifacts : Boronic acids dehydrate under MALDI-MS conditions, forming boroxines ( ions).

- Solution : Derivatize with 2,5-dihydroxybenzoic acid (DHB) via on-plate esterification to stabilize the analyte and suppress dehydration .

Q. How do electronic effects of fluorine and methyl substituents influence binding kinetics with diols?

- Methodological Answer :

- Stopped-Flow Fluorescence : Measure values using rapid mixing of boronic acid and diol (e.g., fructose, glucose) under physiological pH.

- Substituent Effects : Fluorine’s electron-withdrawing effect enhances Lewis acidity (↑ ), while methyl groups may sterically hinder binding. Compare with analogs (e.g., 4,5-dimethylphenylboronic acid) to isolate substituent contributions .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Selection : Use polar solvents (e.g., water or methanol/water mixtures) to promote hydrogen-bonded dimer formation (R_2$$^2(8) motifs).

- Temperature Gradients : Slow cooling from saturated solutions enhances crystal quality.

- Analogous Structures : Reference crystallization protocols for 2,4-difluorophenylboronic acid, which forms planar homodimers stabilized by O–H···F interactions .

Q. How can this compound be integrated into polymer-based sensors for diol detection?

- Methodological Answer :

- Copolymerization : Incorporate into glucose-responsive polymers (e.g., poly(acrylamidophenylboronic acid)) via radical polymerization.

- Immobilization : Covalently attach to silica or gold surfaces using thiol- or silane-based linkers. Monitor solubility changes via turbidity assays in the presence of diols .

Q. What in vitro assays are suitable for evaluating its anticancer activity?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin-based protocols on glioblastoma (U87) or breast cancer (MCF-7) cell lines.

- Proteasome Inhibition : Measure chymotrypsin-like activity inhibition (20S proteasome) using fluorogenic substrates (e.g., Suc-LLVY-AMC).

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescent assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products